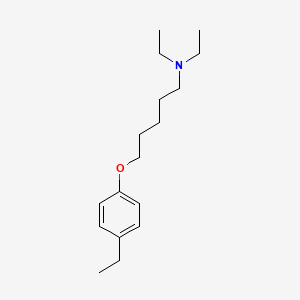![molecular formula C31H26N4O B5207752 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline](/img/structure/B5207752.png)
2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline is a chemical compound that has been studied for its potential applications in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential uses.
作用机制
The mechanism of action of 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in disease processes. This makes it a promising candidate for the development of new drugs that target specific disease pathways.
Biochemical and Physiological Effects:
Studies have shown that 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit cell growth and induce apoptosis (cell death) in cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline in lab experiments is its high degree of purity and stability. This makes it easy to work with and ensures that the results of experiments are reliable. However, one limitation is that the compound is relatively expensive and may not be readily available in large quantities.
未来方向
There are many potential future directions for research involving 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline. Some possible areas of interest include:
1. Further studies on the compound's mechanism of action and how it can be used to target specific disease pathways.
2. Development of new drugs based on the compound's structure and properties.
3. Studies on the compound's potential use in the treatment of neurological disorders.
4. Exploration of the compound's potential as an anti-cancer agent, including studies on its efficacy and safety in animal models.
5. Investigation of the compound's potential as an anti-inflammatory agent and its effects on the immune system.
Conclusion:
2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline is a unique and promising compound that has the potential to be used in a variety of scientific research applications. Its high degree of purity and stability make it ideal for use in lab experiments, and its unique properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the compound's mechanisms of action and potential uses, but the future looks bright for this promising chemical compound.
合成方法
The synthesis of 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline involves the reaction of 2,3-diphenylquinoxaline with 4-phenylpiperazine in the presence of a carbonylating agent. The resulting compound has been shown to have a high degree of purity and stability, making it ideal for use in scientific research.
科学研究应用
2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have potential as an anti-cancer agent, as well as a treatment for neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(2,3-diphenylquinoxalin-6-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O/c36-31(35-20-18-34(19-21-35)26-14-8-3-9-15-26)25-16-17-27-28(22-25)33-30(24-12-6-2-7-13-24)29(32-27)23-10-4-1-5-11-23/h1-17,22H,18-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGJHURJAMTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Diphenylquinoxalin-6-yl)(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5207679.png)


![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5207712.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5207719.png)

![3-amino-6-phenyl-N-2-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207737.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B5207740.png)

![1,7,8,9,10,10-hexachloro-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5207770.png)
![ethyl {5-[4-(4-morpholinyl)butanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5207776.png)
